Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate
Overview
Description
Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring substituted with a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate typically involves the esterification of 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-chloroethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate involves its interaction with various molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This reactivity is particularly useful in medicinal chemistry for the design of drugs that target specific proteins or enzymes.
Comparison with Similar Compounds
Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate: Similar structure but with a bromo group instead of a chloro group.
Methyl 2-(4-(2-iodoethyl)phenyl)-2-methylpropanoate: Similar structure but with an iodo group instead of a chloro group.
Methyl 2-(4-(2-fluoroethyl)phenyl)-2-methylpropanoate: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness: Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate is unique due to the presence of the 2-chloroethyl group, which imparts specific reactivity and properties that are distinct from its bromo, iodo, and fluoro analogs. This makes it particularly useful in applications where selective reactivity is required.
Properties
IUPAC Name |
methyl 2-[4-(2-chloroethyl)phenyl]-2-methylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-13(2,12(15)16-3)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPVSMUUBFOTAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CCCl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.